molecular formula C20H24N2O5 B6121037 4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE

4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE

Cat. No.: B6121037
M. Wt: 372.4 g/mol
InChI Key: AOHCSFRORYABRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE is a complex organic compound that belongs to the class of chromeno-pyridine derivatives This compound is characterized by its unique structure, which includes a chromeno-pyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(DIETHYLAMINO)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets.

Properties

IUPAC Name

[4-[2-(diethylamino)acetyl]-5-oxo-2,3-dihydro-1H-chromeno[3,4-b]pyridin-9-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-4-21(5-2)12-18(24)22-10-6-7-15-16-11-14(26-13(3)23)8-9-17(16)27-20(25)19(15)22/h8-9,11H,4-7,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHCSFRORYABRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCCC2=C1C(=O)OC3=C2C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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